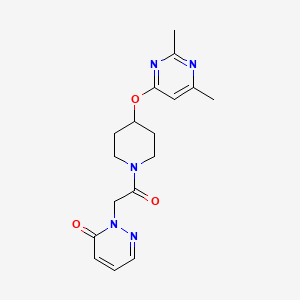

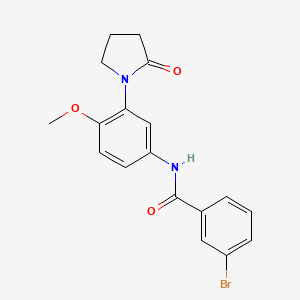

2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" is a complex molecule that appears to be related to a family of pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are known for their role in the structure of nucleotides, which are the basic building blocks of nucleic acids like DNA and RNA.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods and starting materials. For instance, the preparation of 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines involves reacting 2-amino-4-(7-H/substituted coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines with piperidine and formaldehyde . Another example is the condensation of 2-R-5-acetyl-4-methylpyrimidines with dimethyl carbonate to produce 3-(2-R-4-methylpyrimidin-5-yl)-3-oxopropionic esters, which can further react with (piperidin-1-yl)carboxamidine to yield pyrimidin-4-ones . These methods indicate that the synthesis of the compound would likely involve multiple steps, including the formation of the pyrimidine core, functionalization with a piperidine moiety, and subsequent modifications to introduce the pyridazinone structure.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which can participate in hydrogen bonding and other interactions. For example, the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine features extensive hydrogen bonding, with 20 independent hydrogen bonds within its crystal structure . This suggests that the compound of interest may also exhibit significant hydrogen bonding, potentially affecting its solubility, crystallinity, and interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including regioselective amination, as seen in the case of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, which reacts with alkylamides to give 7-amino derivatives . The presence of substituents on the pyrimidine ring can influence the reactivity and the type of reactions the compound can participate in. The compound , with its piperidinyl and pyridazinone moieties, may also be amenable to nucleophilic attacks, electrophilic substitutions, and other typical reactions of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their substitution patterns. For example, the antimicrobial activity of certain 2-piperidinomethylamino pyrimidine derivatives has been linked to the presence of specific substituents, such as a bromo group at the coumarin moiety and a 4-chlorophenyl group at the pyrimidine ring . Similarly, the compound of interest would likely exhibit unique properties based on its specific structural features, which could include solubility, melting point, and biological activity. The presence of both lipophilic (dimethylpyrimidinyl and piperidinyl groups) and potentially hydrophilic (pyridazinone moiety) regions within the molecule suggests a degree of amphiphilicity, which could influence its interaction with biological membranes and its overall pharmacokinetic profile.

Scientific Research Applications

Biological Monitoring and Metabolism

- Research has shown that compounds with pyrimidine structures, similar to the one , have been studied for their metabolism and the formation of metabolites in humans. For example, pirimicarb, a compound with a dimethylpyrimidin structure, is metabolized in mammals and its metabolites are excreted in urine, indicating its potential use in biological monitoring of exposure to certain chemicals (Hardt, Appl, & Angerer, 1999).

Antioxidant and Anti-inflammatory Effects

- Compounds found in citrus fruits, like 2S-Hesperidin, which share a similar complex molecular structure with the compound , have been shown to have antioxidant and anti-inflammatory effects, suggesting the potential application of similar compounds in enhancing physical performance and health parameters (Martínez-Noguera et al., 2020).

Bioavailability Enhancers

- The bioavailability of iron and other nutrients has been improved by co-administration with piperine, a compound derived from black pepper, indicating potential applications of similar compounds in nutritional science and medicine to enhance the absorption of essential nutrients (Fernández-Lázaro et al., 2020).

Preventing Oxidative Damage

- Gallic acid, a naturally occurring compound, has shown potential in preventing oxidative damage to DNA in type 2 diabetes patients. This points towards the application of similar compounds in mitigating oxidative stress and its associated diseases (Ferk et al., 2018).

Contact Allergens

- While studying the safety profile of compounds, it's essential to note that compounds like picaridin, a piperidine derivative used as an insect repellent, have been reported to cause allergic contact dermatitis in some cases. This highlights the importance of researching potential allergenic effects of similar compounds (Corazza et al., 2005).

properties

IUPAC Name |

2-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-10-15(20-13(2)19-12)25-14-5-8-21(9-6-14)17(24)11-22-16(23)4-3-7-18-22/h3-4,7,10,14H,5-6,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USURASBMWOZOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)

![N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007462.png)

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)